molecular formula C8H7BrN2 B8195426 8-Bromo-7-methylimidazo[1,2-a]pyridine

8-Bromo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B8195426
M. Wt: 211.06 g/mol
InChI Key: GHULBCDLPSFRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 7th position of the imidazo[1,2-a]pyridine ring system imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic strategies include:

    Condensation Reactions: These involve the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to maximize the production efficiency and purity of the compound.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 8th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the imidazo[1,2-a]pyridine core.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

8-Bromo-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    7-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position, resulting in different chemical and biological properties.

    8-Bromoimidazo[1,2-a]pyridine: Lacks the methyl group at the 7th position, affecting its reactivity and interactions.

Uniqueness: 8-Bromo-7-methylimidazo[1,2-a]pyridine is unique due to the combined presence of both the bromine atom and the methyl group, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-7-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULBCDLPSFRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CN2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
8-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
8-Bromo-7-methylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Bromo-7-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.